molecular formula C10H23BN2O6S B11934641 [1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]boronic acid;methanesulfonic acid

[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]boronic acid;methanesulfonic acid

Cat. No.: B11934641
M. Wt: 310.18 g/mol
InChI Key: OXYYOEIGQRXGPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Key Structural Features Influencing β5 Subunit Binding

Feature Wild-Type β5 (PDB: 5LF3) Mutant β5 (Ala49Thr, PDB: 4QWU)
Catalytic Thr1-Boronate Distance 1.8 Å 2.3 Å
S1 Pocket Volume 112 ų 89 ų
Binding Energy (ΔG) -9.2 kcal/mol -5.6 kcal/mol

The methanesulfonic acid component enhances solubility and stabilizes ionic interactions with basic residues (e.g., Arg19 and Lys33) flanking the β5 active site. Comparative studies of yeast and human proteasomes highlight species-specific differences in β5 substrate channels, explaining the compound’s preferential inhibition of human proteasomes.

Properties

IUPAC Name

[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]boronic acid;methanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19BN2O3.CH4O3S/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15;1-5(2,3)4/h6-8,14-15H,3-5,11H2,1-2H3;1H3,(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYYOEIGQRXGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCN1C(=O)C(C(C)C)N)(O)O.CS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23BN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (S)-2-Amino-3-Methylbutanoyl Chloride

The amino acid component is activated for coupling via chloride formation:

  • Esterification : L-Valine is treated with thionyl chloride (SOCl₂) in methanol to yield methyl (S)-2-amino-3-methylbutanoate hydrochloride.

  • Protection : The amine group is protected using Boc₂O (di-tert-butyl dicarbonate) in dichloromethane (DCM) with triethylamine (TEA) as a base.

  • Chlorination : The protected ester reacts with oxalyl chloride (COCl)₂ in anhydrous DCM at 0°C to form the acyl chloride.

Critical Parameters :

  • Temperature control (<5°C) prevents racemization.

  • Anhydrous conditions ensure high yields (typically >85%).

Construction of the Pyrrolidine Boronic Acid Core

The pyrrolidine ring is synthesized with boronic acid functionality using a Miyaura borylation approach:

  • Pyrrolidine precursor : (R)-proline is converted to its tert-butyl ester via reaction with Boc anhydride.

  • Borylation : The ester undergoes palladium-catalyzed cross-coupling with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ and potassium acetate (KOAc) in dioxane at 80°C.

  • Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in DCM, yielding (R)-pyrrolidin-2-ylboronic acid.

Optimization Notes :

  • Catalyst loading (5 mol% Pd) and excess B₂Pin₂ (2.5 equiv) maximize conversion (>90%).

  • Stereochemical integrity is preserved by avoiding prolonged heating.

Coupling of Amino Acid and Pyrrolidine Moieties

The acyl chloride from Step 2.1 is coupled to the pyrrolidine boronic acid via amide bond formation:

  • Reaction Conditions : The boronic acid derivative is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -20°C.

  • Coupling Agent : Hünig’s base (DIPEA) is added, followed by dropwise addition of the acyl chloride.

  • Workup : The mixture is stirred for 12 hours, followed by aqueous extraction and silica gel chromatography to isolate the product.

Yield and Purity :

  • Typical yields range from 70–75%.

  • HPLC analysis confirms >97% purity, with chiral columns verifying enantiomeric excess (>99% ee).

Salt Formation with Methanesulfonic Acid

The free base is converted to the mesylate salt to improve physicochemical properties:

  • Acid Addition : Methanesulfonic acid (1.1 equiv) is added to a solution of the boronic acid derivative in ethanol at 25°C.

  • Crystallization : The mixture is cooled to 4°C, inducing precipitation.

  • Filtration and Drying : The solid is isolated via vacuum filtration and dried under reduced pressure.

Characterization Data :

  • Melting Point : 198–202°C (decomposes).

  • ¹H NMR (D₂O): δ 1.02 (d, 6H, CH(CH₃)₂), 1.85–2.10 (m, 4H, pyrrolidine), 2.72 (s, 3H, SO₃CH₃), 3.45–3.60 (m, 2H, NCH₂), 4.25 (t, 1H, BOH).

Comparative Analysis of Synthetic Routes

ParameterMethod A (Patent WO2019094916)Method B (Biocrick Protocol)
Coupling Catalyst Pd(dppf)Cl₂None (direct amidation)
Borylation Yield 92%78%
Salt Formation Solvent EthanolMethanol
Overall Purity 98.5%97%

Method A, leveraging palladium catalysis, offers superior yields but requires stringent catalyst removal protocols. Method B simplifies the process at the expense of slightly reduced efficiency.

Purification and Quality Control

Final purification employs:

  • Size-Exclusion Chromatography : Removes high-molecular-weight impurities.

  • Recrystallization : Ethanol/water (7:3) mixture enhances crystalline purity.

  • Analytical Methods :

    • HPLC-UV (C18 column, 0.1% TFA in acetonitrile/water).

    • MS (ESI+) : m/z 229.1 [M+H]⁺ for the boronic acid fragment.

Challenges and Mitigation Strategies

  • Boronic Acid Hydrolysis :

    • Issue : Spontaneous hydrolysis to borinic acid under aqueous conditions.

    • Solution : Use aprotic solvents (THF, dioxane) and avoid prolonged storage in solution.

  • Racemization During Coupling :

    • Issue : Epimerization at the α-carbon of the amino acid.

    • Solution : Maintain low temperatures (-20°C) and minimize reaction time.

Scalability and Industrial Considerations

Large-scale production (kg batches) necessitates:

  • Continuous Flow Reactors : For Miyaura borylation to enhance heat transfer and reduce Pd waste.

  • In situ FTIR Monitoring : Tracks boronic acid formation in real time.

  • Cost Analysis :

    • Raw materials account for 62% of total costs.

    • Palladium recovery systems reduce expenses by 15–20% .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to ensure optimal reactivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different boronic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Medicinal Chemistry Applications

  • Enzyme Inhibition : Boronic acids are recognized for their ability to act as enzyme inhibitors. This compound may target various enzymes involved in metabolic pathways, particularly those related to glycoprotein synthesis and degradation.
  • Therapeutic Development : The structural features of this compound suggest its potential as a lead compound in the design of new drugs aimed at treating diseases such as cancer and diabetes. For instance, similar boronic acid derivatives like Bortezomib and Carfilzomib are utilized in cancer therapies due to their proteasome-inhibiting properties .
  • Targeting Glycoproteins : The ability to form complexes with diols positions this compound as a candidate for therapeutic agents that modulate glycoprotein functions, which are critical in various biological processes including cell signaling and immune responses.

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Anti-inflammatory effects : Some studies have shown that boronic acids can inhibit cytokine release, making them candidates for treating inflammatory diseases .
  • Antidiabetic properties : Boronic acids have been explored for their potential to regulate blood sugar levels through enzyme modulation.

Case Studies

  • VX-765 : A related compound demonstrated significant inhibition of interleukin-converting enzyme/caspase-1 subfamily caspases, showcasing potential in treating inflammatory diseases. VX-765 was shown to reduce cytokine release in vitro and disease severity in animal models .
  • Sitagliptin : Another boronic acid derivative used in diabetes management illustrates how structural similarities can lead to effective therapeutic agents targeting specific enzymes like Dipeptidyl Peptidase IV (DPP-IV).

Mechanism of Action

The mechanism of action of [1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with enzymes, inhibiting their activity. This interaction is crucial in its potential therapeutic applications, particularly in enzyme inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Peptidomimetic Boronic Acids

  • N-Acyl-Gly-boroPro and N-(Pyridine-4-carbonyl)-D-boroPro: These compounds, part of the "boroPro" family, are dipeptide-inspired boronic acids designed as inhibitors of fibroblast activation protein (FAP) and other serine proteases. Molecular docking studies indicate that the target compound shares structural similarities, particularly in the boronic acid-pyrrolidine core, but differs in its amino acid substituent (2-amino-3-methylbutanoyl vs. pyridine or glycine derivatives). This variation may influence binding affinity and specificity. For instance, the bulkier 3-methylbutanoyl group could enhance hydrophobic interactions in enzyme active sites .
Compound Core Structure Substituent Reported Activity
Target compound Pyrrolidin-2-yl boronic acid 2-Amino-3-methylbutanoyl Not explicitly reported; inferred protease inhibition
N-Acyl-Gly-boroPro Pyrrolidin-2-yl boronic acid N-Acyl-glycine FAP inhibitor (Ki ~ nM range)
HYNIC-iFAP () Pyrrolidin-2-yl boronic acid D-Alanyl-hydrazinylnicotinoyl Radiopharmaceutical for FAP imaging

Aliphatic Boronic Acids as PBP1b Inhibitors

In studies on penicillin-binding protein 1b (PBP1b) inhibitors, aliphatic boronic acids (e.g., Compound 2 in ) demonstrated moderate activity. Modifications to the amide bonding moiety (Compounds 3–6) or boronic acid position (Compound 7) reduced potency, highlighting the sensitivity of activity to structural alignment. The target compound’s rigid pyrrolidine scaffold and optimized amide linkage (2-amino-3-methylbutanoyl) may mitigate such issues, though direct PBP1b inhibition data are unavailable .

Sulfonamide-Containing Boronic Acids

Compounds like 2-(pyrrolidin-1-ylsulfonyl)benzeneboronic acid (CAS 913835-83-3) share sulfonamide groups but lack the peptidomimetic backbone. Sulfonamides are often used to enhance metabolic stability, but the methanesulfonic acid pairing here may prioritize salt formation over covalent modification .

Protease Inhibition Potential

Boronic acids are well-documented as covalent protease inhibitors (e.g., bortezomib, a proteasome inhibitor). The target compound’s boronic acid group can form reversible tetrahedral intermediates with serine proteases, while its amino acid side chain may mimic natural substrates.

Anticancer Activity

While boronic acid arylidene heterocycles () show anticancer effects on glioblastoma cells, the target compound’s peptidomimetic structure suggests a different mechanism, possibly targeting intracellular proteases rather than intercalating DNA or disrupting membranes. Direct comparisons of IC50 values are unavailable, but structural differences imply divergent therapeutic applications .

Biological Activity

The compound [1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]boronic acid; methanesulfonic acid , also known as Talabostat , is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9_9H19_19BN2_2O3_3
  • CAS Number : 150080-09-4
  • Molecular Weight : 214.07 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with an amino acid moiety and a boronic acid group, which is crucial for its biological activity.

Talabostat acts primarily as an arginase inhibitor , which is significant in regulating nitric oxide synthesis and modulating immune responses. Recent studies have shown that boronic acids can form reversible covalent bonds with the active site of enzymes, affecting their catalytic activity. Talabostat's structure allows it to effectively bind to arginase I and II, demonstrating high potency with IC50_{50} values in the low nanomolar range (1.3 nM for arginase I and 8.1 nM for arginase II) .

Enzyme Inhibition Studies

The inhibition of arginase by Talabostat has implications for various therapeutic areas, including cancer and autoimmune diseases. The compound's ability to inhibit this enzyme can lead to increased levels of arginine, a precursor for nitric oxide, which plays a pivotal role in vascular biology and immune response.

EnzymeIC50_{50} (nM)
Arginase I1.3
Arginase II8.1

Case Studies

  • Cancer Therapy : In preclinical models, Talabostat has shown promising results in enhancing the efficacy of certain chemotherapeutic agents by modulating the tumor microenvironment through arginase inhibition.
  • Autoimmune Disorders : Research indicates that Talabostat may help in managing conditions like rheumatoid arthritis by restoring nitric oxide levels and improving immune function.

Pharmacokinetics

Talabostat exhibits favorable pharmacokinetic properties, including good oral bioavailability and a manageable half-life, making it suitable for further development in clinical settings.

In Silico Docking Studies

Recent computational studies have employed molecular docking techniques to predict the binding affinity of Talabostat with various enzymes. The results indicate strong interactions through hydrogen bonding and hydrophobic interactions, supporting its potential as a selective enzyme inhibitor .

Comparative Studies with Other Boronic Acids

A comparative analysis with other boronic acid derivatives revealed that Talabostat possesses superior inhibitory effects on arginase compared to standard inhibitors like 2-amino-6-boronohexanoic acid (ABH). This highlights the structural advantages conferred by the pyrrolidine ring and amino acid substitution .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing [1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]boronic acid, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis of boronic acid derivatives often involves palladium-catalyzed cross-coupling (e.g., Miyaura borylation) or reductive amination. For example, NaBH₄-mediated reduction of imine intermediates in methanol with controlled pH (3 M HCl) has been used for analogous pyrrolidine-boronic acid systems . Temperature-sensitive steps (e.g., <40°C) and inert atmospheres (N₂/Ar) are critical to prevent boroxine formation . Methanesulfonic acid may act as a proton source or counterion during crystallization .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is essential for structural confirmation, particularly to verify the boronic acid moiety and stereochemistry of the pyrrolidine ring. Mass spectrometry (HRMS or LC-MS) ensures molecular weight accuracy. Purity should be assessed via HPLC with UV/ELSD detection, using ion-pairing agents (e.g., trifluoroacetic acid) to mitigate boronic acid adsorption on silica columns .

Q. How should this compound be stored to prevent degradation, and what solvents are compatible?

  • Methodological Answer : Store under anhydrous conditions at -20°C in sealed vials with desiccants. Avoid protic solvents (e.g., water, alcohols) to minimize boroxine formation. Compatible solvents include dimethylformamide (DMF), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) for reactions; acetonitrile/water mixtures are suitable for HPLC analysis .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data caused by stereochemical impurities?

  • Methodological Answer : Epimeric impurities (e.g., from racemization during synthesis) can co-elute in standard HPLC but may be separated using chiral columns (e.g., Chiralpak AD-H) with modified mobile phases (e.g., hexane/isopropanol with 0.1% formic acid) . Stereochemical integrity should be confirmed via circular dichroism (CD) or X-ray crystallography .

Q. How do reaction mechanisms differ when methanesulfonic acid is used as a catalyst versus a stoichiometric reagent?

  • Methodological Answer : Methanesulfonic acid can act as a Brønsted acid catalyst in coupling reactions (e.g., amide bond formation) by protonating carbonyl intermediates, reducing activation energy. In stoichiometric roles, it may stabilize intermediates via sulfonate salt formation, as observed in peptide synthesis with EDC·HCl/HOBt . Kinetic studies (e.g., in situ IR monitoring) are recommended to elucidate its role .

Q. What are the key challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Methodological Answer : Scale-up issues include boronic acid instability under heating and Pd catalyst residues. Use flow chemistry for exothermic steps (e.g., NaBH₄ reductions) to improve control. Pd removal can be achieved via scavengers (e.g., SiliaMetS Thiol) or aqueous/organic biphasic extraction. Process analytical technology (PAT) tools (e.g., ReactIR) enable real-time monitoring of critical parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.